Pyridazin-3(4H)-one

Vue d'ensemble

Description

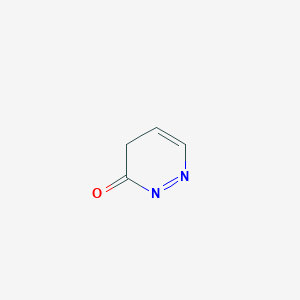

Pyridazin-3(4H)-one: is a heterocyclic organic compound that belongs to the pyridazine family. It is characterized by a six-membered ring containing two adjacent nitrogen atoms and a keto group at the third position. This compound is known for its diverse biological activities and is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Condensation of Hydrazines with 1,4-Diketones or 4-Ketoacids: This method involves the reaction of hydrazines with 1,4-diketones or 4-ketoacids to form pyridazin-3(4H)-one derivatives.

Cyclization of β,γ-Unsaturated Hydrazones: A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can efficiently produce this compound derivatives under mild conditions.

Horner-Wadsworth-Emmons Olefination: This method involves the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines, followed by olefination with aldehydes to yield disubstituted pyridazin-3(4H)-ones.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The C-6 position of pyridazin-3(4H)-one derivatives is highly susceptible to nucleophilic substitution due to the electron-deficient nature of the pyridazine ring. Common reagents and outcomes include:

For example, reaction with hydrazine hydrate yields 6-hydrazino derivatives, which serve as intermediates for synthesizing fused heterocycles like triazoles .

Condensation Reactions

This compound undergoes condensation with carbonyl compounds and amines to form fused or substituted derivatives:

2.1. With Aldehydes

Reaction with aromatic aldehydes (e.g., benzaldehyde) in acetic acid produces Schiff bases, which cyclize under thermal conditions to form pyridazino[1,2-a]pyrimidin-4-ones .

2.2. With Active Methylene Compounds

In the presence of active methylene reagents (e.g., malononitrile), this compound forms pyridazino-fused pyran derivatives via Knoevenagel condensation .

Vilsmeier-Haack Reaction

Treatment with the Vilsmeier-Haack reagent (POCl₃/DMF) facilitates formylation or chlorination at the C-4 position. This reaction is critical for synthesizing pyrazolo[3,4-d]pyridazin-7(6H)-ones:

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Amino-pyridazin-3(4H)-one | POCl₃/DMF, 80°C, 10–12 hours | Pyrazolo[3,4-d]pyridazin-7(6H)-ones | 70–96% |

For instance, 3-aminopyridazinone derivatives react with sydnones under Vilsmeier conditions to yield pyrazolo-pyridazinones with high regioselectivity .

Ring Expansion and Switching

This compound undergoes ring expansion via diazotization and subsequent nucleophilic attack:

Example Pathway :

-

Diazotization of 3-amino-pyridazin-3(4H)-one with NaNO₂/HBF₄ yields stable diazonium salts .

-

Reaction with alcohols (e.g., methanol) induces ring switching to form 1-(pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates .

| Diazonium Salt | Alcohol | Product | Yield |

|---|---|---|---|

| 5a (R = H) | Methanol | Methyl 1-(pyridazin-3-yl)triazole-4-carboxylate | 66% |

| 5e (R = Cl) | Ethanol | Ethyl 1-(6-Cl-pyridazin-3-yl)triazole-4-carboxylate | 58% |

Reduction and Oxidation

Applications De Recherche Scientifique

Chemistry: Pyridazin-3(4H)-one is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound derivatives are studied for their enzyme inhibitory activities. They are used to investigate the mechanisms of enzyme action and to develop enzyme inhibitors for therapeutic use .

Medicine: this compound and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. They are explored as potential drug candidates for the treatment of various diseases .

Industry: In the agrochemical industry, this compound derivatives are used as intermediates in the synthesis of herbicides and pesticides. They contribute to the development of more effective and environmentally friendly agrochemicals .

Mécanisme D'action

The mechanism of action of pyridazin-3(4H)-one derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in their action include inhibition of inflammatory mediators, modulation of signal transduction pathways, and interference with cellular processes .

Comparaison Avec Des Composés Similaires

Pyridazine: A six-membered ring with two adjacent nitrogen atoms, similar to pyridazin-3(4H)-one but without the keto group.

Pyrimidine: Another six-membered ring with two nitrogen atoms, but the nitrogen atoms are separated by a carbon atom.

Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.

Uniqueness of this compound: this compound is unique due to the presence of a keto group at the third position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for diverse chemical modifications and enhances its potential as a pharmacophore in drug design .

Activité Biologique

Pyridazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. For example, the reaction of these precursors in acetic anhydride yields various pyridazin-3-one derivatives, which are then characterized using spectroscopic techniques such as NMR and FT-IR .

Biological Activity Overview

This compound and its derivatives exhibit a range of biological activities, including:

- Antibacterial Activity : A study synthesized a series of pyridazinone derivatives that demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The most active compound showed a minimum inhibitory concentration (MIC) of 4.52 μM against Staphylococcus aureus (MRSA) .

- Analgesic and Anti-inflammatory Effects : Certain derivatives, such as 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone, exhibited analgesic activity significantly more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like emorfazone. These compounds were noted for their minimal side effects .

- Receptor Agonist Activity : Pyridazin-3(2H)-one derivatives have been identified as formyl peptide receptor (FPR) agonists, which can induce intracellular calcium flux in human neutrophils, suggesting potential applications in inflammatory responses .

Antibacterial Studies

A recent investigation focused on the antibacterial properties of pyridazinone derivatives. The study categorized compounds based on their structural modifications and evaluated their effectiveness against various bacterial strains. Results indicated that modifications at specific positions on the pyridazine ring could enhance antibacterial activity, particularly against resistant strains like MRSA .

Analgesic Activity Evaluation

In another study, a series of substituted pyridazinones were tested for their analgesic properties using the abdominal constriction test in mice. One compound achieved a 100% inhibition rate at a dosage of 100 mg/kg, demonstrating superior efficacy compared to existing analgesics .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Structure | MIC (μM) | Bacterial Strain |

|---|---|---|---|

| 1 | - | 4.52 | S. aureus (MRSA) |

| 2 | - | 6.75 | P. aeruginosa |

| 3 | - | 8.92 | A. baumannii |

Table 2: Analgesic Potency Comparison

| Compound | Potency (compared to Emorfazone) | Side Effects |

|---|---|---|

| 4-amino-2-methyl-6-phenyl... | 7-fold more potent | Minimal |

| 2-substituted 4,5-dihalo... | High potency | None |

Propriétés

IUPAC Name |

4H-pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-2-1-3-5-6-4/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDZRAXCPMTNLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN=NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.